molecular formula C27H27N5O4S2 B12275704 N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide

N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B12275704
M. Wt: 549.7 g/mol
InChI Key: BAPWEKVCYFDEJG-UHFFFAOYSA-N
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Description

N-(4-{[(butylcarbamoyl)amino]sulfonyl}phenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a butylcarbamoyl group, a sulfonyl group, and a phenylquinazolinyl moiety. Its molecular formula is C26H26N4O3S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(butylcarbamoyl)amino]sulfonyl}phenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the butylcarbamoyl group: This can be achieved by reacting butylamine with an appropriate carbamoyl chloride under controlled conditions.

    Introduction of the sulfonyl group: This step involves the sulfonation of the phenyl ring using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling with the phenylquinazolinyl moiety: This step requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(butylcarbamoyl)amino]sulfonyl}phenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(butylcarbamoyl)amino]sulfonyl}phenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the inhibition or modulation of these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Uniqueness

N-(4-{[(butylcarbamoyl)amino]sulfonyl}phenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C27H27N5O4S2

Molecular Weight

549.7 g/mol

IUPAC Name

N-[4-(butylcarbamoylsulfamoyl)phenyl]-2-(4-phenylquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C27H27N5O4S2/c1-2-3-17-28-26(34)32-38(35,36)21-15-13-20(14-16-21)29-24(33)18-37-27-30-23-12-8-7-11-22(23)25(31-27)19-9-5-4-6-10-19/h4-16H,2-3,17-18H2,1H3,(H,29,33)(H2,28,32,34)

InChI Key

BAPWEKVCYFDEJG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

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